molecular formula C7H7NOS B6260693 2-cyclopropanecarbonyl-1,3-thiazole CAS No. 1211508-19-8

2-cyclopropanecarbonyl-1,3-thiazole

Cat. No. B6260693
CAS RN: 1211508-19-8
M. Wt: 153.2
InChI Key:
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Description

2-Cyclopropanecarbonyl-1,3-thiazole (CPC-T) is an organic compound belonging to the class of thiazole derivatives. It is a colorless, odorless solid that is insoluble in water and has a molecular weight of 154.2 g/mol. CPC-T is a versatile molecule that has been used in a variety of applications, including synthesis of pharmaceuticals, organic materials, and organic catalysts.

Mechanism of Action

The mechanism of action of 2-cyclopropanecarbonyl-1,3-thiazole is not fully understood. However, it is believed to involve the formation of a thiazole ring, which is stabilized by hydrogen bonding and electrostatic interactions. This thiazole ring is believed to act as a catalyst for the synthesis of various organic compounds.
Biochemical and Physiological Effects
2-cyclopropanecarbonyl-1,3-thiazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-cyclopropanecarbonyl-1,3-thiazole can inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 2-cyclopropanecarbonyl-1,3-thiazole has been shown to inhibit the growth of Candida albicans, a common fungal pathogen.

Advantages and Limitations for Lab Experiments

2-cyclopropanecarbonyl-1,3-thiazole has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. Additionally, it is stable and has a low toxicity. However, 2-cyclopropanecarbonyl-1,3-thiazole is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-cyclopropanecarbonyl-1,3-thiazole are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research is needed to develop more efficient and cost-effective synthesis methods. Furthermore, 2-cyclopropanecarbonyl-1,3-thiazole could be used to synthesize a variety of organic compounds, including pharmaceuticals, organic materials, and organic catalysts. Finally, 2-cyclopropanecarbonyl-1,3-thiazole could be used to develop new drugs and treatments for a variety of diseases and conditions.

Synthesis Methods

2-cyclopropanecarbonyl-1,3-thiazole can be synthesized through a variety of methods, including the synthesis of 2-cyclopropanecarbonyl-1,3-thiazol-4-yl chloride (2-cyclopropanecarbonyl-1,3-thiazoleCl) from 2-cyclopropanecarbonyl-1-chloro-3-thiazol-4-yl bromide (2-cyclopropanecarbonyl-1,3-thiazoleBr) and thionyl chloride (SOCl2). 2-cyclopropanecarbonyl-1,3-thiazoleCl can then be converted to 2-cyclopropanecarbonyl-1,3-thiazole by reaction with sodium hydroxide (NaOH).

Scientific Research Applications

2-cyclopropanecarbonyl-1,3-thiazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug design. In organic synthesis, 2-cyclopropanecarbonyl-1,3-thiazole has been used as a catalyst for the synthesis of a variety of organic compounds, including amines and amino acids. In catalysis, 2-cyclopropanecarbonyl-1,3-thiazole has been used to catalyze the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In drug design, 2-cyclopropanecarbonyl-1,3-thiazole has been used to synthesize a variety of pharmaceuticals, including antibiotics, anesthetics, and anti-inflammatory agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclopropanecarbonyl-1,3-thiazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "Thiourea", "Phosphorus pentoxide", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform" ], "Reaction": [ "Cyclopropanecarboxylic acid is reacted with phosphorus pentoxide to form cyclopropanecarbonyl chloride.", "Thiourea is then added to the reaction mixture to form 2-cyclopropanecarbonyl-1,3-thiazolidine.", "The thiazolidine is then treated with acetic anhydride and sodium acetate to form 2-cyclopropanecarbonyl-1,3-thiazole.", "The final product is isolated by extraction with chloroform and purification by column chromatography." ] }

CAS RN

1211508-19-8

Product Name

2-cyclopropanecarbonyl-1,3-thiazole

Molecular Formula

C7H7NOS

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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